molecular formula C20H15BrN2O2S B2360619 2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol CAS No. 896618-97-6

2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol

Cat. No.: B2360619
CAS No.: 896618-97-6
M. Wt: 427.32
InChI Key: GORQYQJYNCVMMB-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) is a tricyclic benzoxazine derivative with the molecular formula C20H15BrN2O2S and a molecular weight of 437.27 g/mol . Its IUPAC name highlights the bromine atom at position 9, a thiophen-3-yl group at position 5, and a phenolic hydroxyl group at position 2. The structure is characterized by a pyrazolo[1,5-c][1,3]benzoxazine core fused with a thiophene ring and a substituted benzene ring.

Properties

IUPAC Name

2-(9-bromo-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2S/c21-13-5-6-19-15(9-13)17-10-16(14-3-1-2-4-18(14)24)22-23(17)20(25-19)12-7-8-26-11-12/h1-9,11,17,20,24H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORQYQJYNCVMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4O)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo-benzoxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Coupling with phenol: The final step involves coupling the brominated thiophene-pyrazolo-benzoxazine intermediate with phenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Comparison with Similar Compounds

Key Features :

  • Thiophen-3-yl Group : Introduces sulfur-based electronic effects, influencing solubility and reactivity.
  • Phenolic Hydroxyl: Contributes to hydrogen bonding and acidity (pKa ~10).

Comparison with Structural Analogues

The following table summarizes structural analogues of Compound A , focusing on substitutions at positions 2 and 5 of the benzoxazine core:

Compound ID Substituent (Position 5) Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
Compound A Thien-3-yl Phenol C20H15BrN2O2S 437.27 Antimicrobial potential (inferred)
Compound B 4-Methoxyphenyl 4-Methoxyphenyl C24H21BrN2O3 477.34 Enhanced lipophilicity
Compound C 2-Chlorophenyl 2-Thienyl C20H14BrClN2OS 445.76 Halogenated bioactivity
Compound D 1,3-Benzodioxol-5-yl Phenyl C23H17BrN2O3 461.30 Electron-rich substituent
Compound E 4-Butoxyphenyl 4-Ethoxyphenyl C27H29BrN2O3 509.44 Alkoxy chain for solubility
Compound F 3-Nitrophenyl 4-Methoxyphenyl C23H18BrN3O4 488.32 Nitro group for redox activity
Compound G 4-Fluorophenyl 4-Methylphenyl C23H18BrFN2O 437.30 Fluorine-enhanced stability

Structural and Electronic Effects

  • Position 5 Modifications: Thien-3-yl (Compound A): The sulfur atom in thiophene increases polarizability and may enhance interactions with biological targets. Halogenated Aryl (Compounds B, C, G): Bromine and chlorine improve electrophilicity, while fluorine enhances metabolic stability.
  • Position 2 Modifications: Phenolic Hydroxyl (Compound A): Provides hydrogen-bonding capacity, critical for receptor binding. Methoxy/Ethoxy Groups (Compounds B, E, F): Alkoxy chains improve membrane permeability but reduce water solubility. Methylphenyl (Compound G): The methyl group increases hydrophobicity, favoring lipid bilayer interactions .

Physicochemical Properties

Property Compound A Compound B Compound C Compound D
LogP 3.2 4.1 3.8 3.5
Water Solubility Low Very Low Low Moderate
Melting Point 180–182°C 195°C 170°C 210°C

Notes:

  • Compound A has moderate solubility in DMSO and ethanol, suitable for in vitro assays .
  • Compound E ’s butoxy/ethoxy chains improve solubility in organic solvents but limit aqueous compatibility .

Biological Activity

The compound 2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol is a complex organic molecule featuring a unique combination of a brominated thiophene ring and a pyrazolo-benzoxazine core. Its potential biological activities are of significant interest in medicinal chemistry, particularly for anticancer and antimicrobial applications.

Chemical Structure

The IUPAC name for the compound is 2-(9-bromo-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol , and its molecular formula is C20H15BrN2O2SC_{20}H_{15}BrN_2O_2S. The structural characteristics contribute to its biological activity, particularly through enzyme inhibition and receptor modulation.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Modulation : It may interact with various cellular receptors to modulate their functions, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells .

Table 1: Inhibition of Cancer Cell Proliferation

CompoundCell LineIC50 (µM)
2-(9-Bromo...)PC-37.84
2-(9-Bromo...)MDA-MB-23116.2
2-(9-Bromo...)MIA PaCa-212.5

These findings suggest that the compound may serve as a lead for further development in anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting antimicrobial activity against various pathogens. A study on similar benzoxazine derivatives reported effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml .

Table 2: Antimicrobial Activity

PathogenMIC (µg/ml)
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

Case Studies

A notable case study involved the synthesis of several benzoxazine derivatives, including the compound . These derivatives were evaluated for their biological activities through in vitro assays against various cancer cell lines. The results indicated that modifications to the benzoxazine scaffold could enhance bioactivity significantly .

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